Oxypurinol is classified as a purine analog and is chemically known as 2-hydroxy-6-oxypurine. It is derived from allopurinol through the action of xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. The compound is primarily utilized in the treatment of conditions associated with elevated uric acid levels, such as gout. Its mechanism differs from that of allopurinol, providing distinct pharmacological effects .
The synthesis of oxypurinol occurs mainly through the metabolic conversion of allopurinol. The process can be summarized as follows:
Oxypurinol has a molecular formula of CHNO and a molecular weight of approximately 168.11 g/mol. Its structure features a purine base with hydroxyl (–OH) and carbonyl (C=O) functional groups:
The presence of these functional groups contributes to its solubility in water and its biological activity .
Oxypurinol participates in several chemical reactions, primarily as an inhibitor of xanthine oxidase:
The mechanism by which oxypurinol exerts its effects involves:
Oxypurinol possesses several notable physical and chemical properties:
These properties influence its pharmacokinetics and therapeutic efficacy in clinical applications .
Oxypurinol has several scientific and medical applications:
Oxypurinol (1H-pyrazolo[3,4-d]pyrimidine-4,6-dione), also termed oxipurinol or alloxanthine, is a heterocyclic organic compound classified as a pyrazolopyrimidine derivative. Its core structure consists of a fused bicyclic system featuring a pyrazole ring adjacent to a pyrimidine ring, with carbonyl groups at positions 4 and 6 [3] [10]. This configuration renders oxypurinol a near-isostere of xanthine (3,7-dihydropurine-2,6-dione), differing primarily in the position of one nitrogen atom: xanthine contains a purine nucleus (pyrimidine + imidazole), whereas oxypurinol’s pyrazolopyrimidine scaffold positions nitrogen atoms at carbons 1 and 2 instead of the imidazole ring’s nitrogen at position 9 [2] [7].
Table 1: Structural Comparison of Oxypurinol and Natural Purines
Compound | Systematic Name | Core Structure | Key Functional Groups |
---|---|---|---|
Oxypurinol | 1H-pyrazolo[3,4-d]pyrimidine-4,6-dione | Pyrazolopyrimidine | C4=O, C6=O, N1-H |
Hypoxanthine | 1H-purin-6(9H)-one | Purine | C6=O |
Xanthine | 3,7-dihydropurine-2,6-dione | Purine | C2=O, C6=O |
This strategic nitrogen shift preserves critical hydrogen-bonding capabilities. Like xanthine, oxypurinol can form hydrogen bonds via its N1-H donor and carbonyl oxygen acceptors (C4=O and C6=O). However, the altered ring geometry reduces planarity compared to xanthine, influencing its binding kinetics within the xanthine oxidoreductase active site [1] [6]. Nuclear magnetic resonance (NMR) analyses confirm tautomeric equilibrium between 1H,4H and 4H,5H forms in solution, with the 1H,4H tautomer predominating due to intramolecular hydrogen bonding between N1-H and the C6 carbonyl group [10].
Oxypurinol is biosynthesized in vivo predominantly through the enzymatic oxidation of its precursor, allopurinol (4-hydroxypyrazolo[3,4-d]pyrimidine). This conversion is catalyzed primarily by xanthine oxidoreductase (XOR), a molybdenum-containing enzyme that normally hydroxylates hypoxanthine to xanthine and xanthine to uric acid. Allopurinol acts as an alternative substrate for XOR, undergoing hydroxylation at carbon position 8 to yield oxypurinol [1] [8]. The reaction proceeds via nucleophilic attack by the molybdenum-coordinated hydroxyl group, resulting in reduction of molybdenum from Mo(VI) to Mo(IV) and transfer of two electrons through the iron-sulfur clusters to the flavin adenine dinucleotide (FAD) cofactor [1] [5].
Recent studies demonstrate that aldehyde oxidase (AO) significantly contributes to this metabolic pathway, particularly at higher allopurinol concentrations. In vivo experiments in rats show that AO’s involvement becomes prominent when allopurinol doses exceed XOR’s metabolic capacity. At 100 mg/kg allopurinol, AO metabolizes 37–54% of the substrate in rat strains with high AO activity, compared to ≤20% at 30 mg/kg doses [8]. This biphasic metabolism explains dose-dependent variations in oxypurinol yield observed in mammalian systems.
Table 2: Enzymatic Kinetics of Oxypurinol Biosynthesis
Enzyme | Km (μM) for Allopurinol | Catalytic Efficiency (kcat/Km) | Primary Contribution |
---|---|---|---|
Xanthine Oxidoreductase | 500 ± 85 | 1.8 × 10³ M⁻¹s⁻¹ | Dominant at low [S] |
Aldehyde Oxidase | 1100 ± 210 | 7.5 × 10² M⁻¹s⁻¹ | Dominant at high [S] |
The catalytic efficiency (kcat/Km) of XOR for allopurinol exceeds that of AO by approximately 2.4-fold, confirming XOR’s primary role under physiological concentrations. However, inter-individual variability in AO expression may significantly influence oxypurinol biosynthesis rates in humans [7] [8]. Following formation, oxypurinol undergoes slow dissociation from the reduced XOR complex, with a half-life exceeding 300 minutes at pH 8.5, contributing to prolonged enzyme inhibition [1] [9].
Oxypurinol exhibits remarkable thermal and hydrolytic stability due to its resonance-stabilized aromatic tautomeric forms. Crystallographic analyses reveal extended π-conjugation across the pyrazolopyrimidine system, with bond lengths indicating significant electron delocalization. The molecule exists predominantly as the 1H,4H tautomer in crystalline states, forming intermolecular hydrogen-bonded networks between N1-H and O6, and N7 and O4 [3] [6].
In aqueous solutions, oxypurinol undergoes pH-dependent tautomerism. Under acidic conditions (pH < 3), protonation occurs at N2, yielding a cationic species with enhanced solubility. Neutral pH favors the 1H,4H tautomer (log P = -0.65), while alkaline conditions (pH > 10) promote deprotonation at N1, generating an anionic form [10]. Molecular dynamics simulations demonstrate that oxypurinol binding to xanthine oxidoreductase induces significant protein conformational changes, including unhelixing of residues Phe798-Leu814 and altered distances between critical catalytic residues (Arg880-Thr1010 distance decreases by 1.2 Å, while Glu802-Thr1010 increases by 0.8 Å) [6].
A crucial stability determinant is oxypurinol’s redox-dependent binding to xanthine oxidoreductase. The inhibitor forms a stable complex only with the reduced Mo(IV) state of the enzyme, facilitated by coordination through N2 and N3 atoms of the pyrazole ring. Upon reoxidation to Mo(VI), oxypurinol binding weakens substantially (Kd increases >100-fold), necessitating reduction by substrates like xanthine, hypoxanthine, or allopurinol for complex reformation [1] [5] [9]. This redox lability explains oxypurinol’s weaker in vivo urate-lowering effect compared to allopurinol when administered directly.
Table 3: Tautomeric Equilibrium Constants of Oxypurinol
Medium | Predominant Tautomer | Equilibrium Constant (Keq) | Stabilizing Interactions |
---|---|---|---|
Crystalline solid | 1H,4H form | >100:1 | N1-H⋯O6 intermolecular H-bonding |
Water (pH 7) | 1H,4H form | 85:1 | Intramolecular N1-H⋯O6 hydrogen bond |
DMSO solution | 4H,5H form | 1:3 | Solvent stabilization of C4 carbonyl |
These isomerization dynamics influence biological activity. The 1H,4H tautomer exhibits optimal complementarity with the XOR active site, forming hydrogen bonds with Glu802, Arg880, and Thr1010. Molecular orbital calculations indicate the highest occupied molecular orbital (HOMO) localizes over the pyrazole ring, facilitating electron transfer during XOR inhibition [6]. Despite its stability in isolation, oxypurinol’s redox-dependent enzyme binding necessitates continuous regeneration of reduced XOR for sustained inhibition—a key distinction from irreversible enzyme inactivators [5] [9].
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 13052-73-8
CAS No.: 61109-48-6